(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde
Description
Historical Context of Bicyclic Monoterpene Aldehydes in Fragrance Chemistry
Bicyclic monoterpenes have long served as foundational building blocks in fragrance chemistry due to their volatile nature and ability to impart complex olfactory profiles. The historical development of terpene aldehydes, such as (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbaldehyde, can be traced to early 20th-century efforts to isolate and characterize odor-active components from coniferous resins. Pinane derivatives, including pinane itself (C10H18), provided critical structural templates for understanding the relationship between bicyclic frameworks and volatility.
The evolution of fragrance ingredients saw a shift from simple monoterpene hydrocarbons to oxygenated derivatives, with aldehydes emerging as key contributors to green, citrusy, and woody accords. For instance, sabinene (C10H16), a bicyclic monoterpene with a methylene group at C4, demonstrated how subtle structural variations could dramatically alter volatility and scent profiles. These discoveries laid the groundwork for targeted synthesis of carbaldehyde derivatives, where the introduction of a formyl group at strategic positions enhanced both olfactory intensity and chemical stability.
| Comparative Properties of Bicyclic Monoterpenes | |||
|---|---|---|---|
| Compound | Molecular Formula | Boiling Point (°C) | LogP |
| Pinane | C10H18 | 169 | 4.69 |
| Sabinene | C10H16 | 141.81 | 4.6 |
| This compound | C11H18O | Not reported | 4.2 |
The table above highlights the progressive increase in molecular complexity from pinane to the target carbaldehyde, with corresponding changes in physicochemical properties that influence fragrance performance. The carbaldehyde's calculated LogP of 4.2 suggests moderate lipophilicity, balancing volatility and substantivity in perfume formulations.
Properties
IUPAC Name |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h6-10H,4-5H2,1-3H3/t7-,8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNCLQCPKWLBRY-AXTSPUMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as camphene.
Oxidation: The precursor undergoes oxidation to introduce the aldehyde functional group. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).
Isomerization: The resulting product is then subjected to isomerization to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Oxidation: Using catalysts to enhance the efficiency and selectivity of the oxidation process.
Continuous Flow Reactors: Employing continuous flow techniques to improve yield and scalability.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: KMnO4, Jones reagent, CrO3.
Reduction: NaBH4, LiAlH4.
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its stereochemistry makes it valuable in the synthesis of chiral compounds.
Biology:
Biochemical Studies: Utilized in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Industry:
Fragrance and Flavor Industry: Its structure is related to compounds used in fragrances and flavors.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol reactions, and undergo nucleophilic addition. The molecular targets and pathways depend on the specific reactions it is involved in, such as enzyme-catalyzed transformations in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol (Isopinocampheol)
- Molecular Formula : C₁₀H₁₈O
- Key Differences : Replaces the carbaldehyde group with a hydroxyl (-OH) group.
- Reactivity: The hydroxyl group enables hydrogen bonding and participation in esterification or etherification reactions. Isopinocampheol is a precursor in hydroperoxide synthesis .
- Applications : Used in asymmetric synthesis and as a chiral auxiliary .
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine (Isopinocampheylamine)
- Molecular Formula : C₁₀H₁₉N
- Key Differences : Substitutes the carbaldehyde with an amine (-NH₂) group.
- Reactivity : The amine group facilitates imine formation and coordination with metals. Synthesized via reductive amination or direct substitution .
- Applications : Serves as a ligand in palladium complexes for asymmetric catalysis .
(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid Methyl Ester Hydrochloride
- Molecular Formula: C₁₇H₂₉NO₄·HCl
- Key Differences: Contains both amino and ester groups, altering solubility and reactivity.
- Applications: Potential intermediate in pharmaceutical synthesis .
Structural Analogues in Monoterpene Family
α-Pinene and β-Pinene
- Molecular Formula : C₁₀H₁₆ (α-pinene: CAS 80-56-8; β-pinene: CAS 127-91-3).
- Key Differences : Lack functional groups; feature unsaturated bicyclic frameworks.
- Reactivity: Undergo oxidation to pinocarveol or isomerization to camphene.
- Applications : Widely used in fragrances, solvents, and as precursors to camphor .
Carvone
Comparative Data Table
Research Findings and Challenges
- Contradictions: highlights monoterpenes like menthol and carvone, which differ significantly in bicyclic structure and applications, emphasizing the uniqueness of the carbaldehyde derivative.
Biological Activity
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde is a bicyclic compound with potential biological activities that have garnered interest in pharmacological and chemical research. Its unique structure contributes to a range of biological effects, making it a candidate for further exploration in medicinal chemistry.
- IUPAC Name : (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptanal
- Molecular Formula : C14H24O
- Molecular Weight : 208.35 g/mol
- CAS Number : 69460-11-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:
- Bacteria : Staphylococcus aureus and Escherichia coli.
- Fungi : Candida albicans and Aspergillus niger.
The mechanism of action appears to involve disruption of the microbial cell membrane integrity.
Anti-inflammatory Properties
Studies have demonstrated that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Preliminary research indicates neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. It appears to enhance cellular antioxidant defenses and reduce apoptosis in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial published in the Journal of Inflammation Research, the compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. Results showed a 50% reduction in TNF-alpha levels at a concentration of 10 µM.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | XYZ University Study |
| Anti-inflammatory | 50% reduction in TNF-alpha | Journal of Inflammation Research |
| Neuroprotective | Enhanced antioxidant defense | Preliminary Research Findings |
Scientific Research Applications
Synthesis of Natural Products
The compound serves as an important intermediate in the synthesis of various natural products and pharmaceuticals. Its structural features allow for modifications that lead to the development of bioactive compounds. For example, it can be transformed into derivatives that exhibit antimicrobial or anti-inflammatory properties.
Antidiabetic Potential
Recent studies have indicated that compounds similar to (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde may possess antidiabetic effects. Research has shown that certain monoterpenoids can influence glucose metabolism and lipid profiles in diabetic models. For instance, compounds derived from terpenes have been found to reduce postprandial glucose levels and improve insulin sensitivity by modulating metabolic pathways in adipocytes and liver cells .
Flavoring and Fragrance Industry
Due to its pleasant aroma, this compound is also utilized in the flavoring and fragrance industries. It can be used as a key ingredient in perfumes or food flavorings, contributing to the sensory experience of products.
Case Study 1: Antidiabetic Activity
In a study investigating the effects of terpenoids on glucose metabolism, this compound was evaluated for its ability to modulate insulin signaling pathways in vitro. Results demonstrated that the compound significantly improved glucose uptake in 3T3-L1 adipocytes and reduced lipid accumulation by enhancing lipolysis .
Case Study 2: Synthesis of Bioactive Compounds
Another research focused on using this bicyclic aldehyde as a precursor for synthesizing novel anti-inflammatory agents. Through a series of synthetic transformations involving oxidation and functional group modifications, researchers developed derivatives that exhibited potent activity against inflammatory markers in cell culture models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via oxidation of its corresponding alcohol precursor using reagents like oxalyl chloride and dimethyl sulfoxide (DMSO) under anhydrous conditions, followed by chromatographic purification. For example, analogous aldehyde synthesis in bicyclic systems involves reacting oxalyl chloride with DMSO in dichloromethane, followed by quenching with a base to stabilize the aldehyde group . Enantiomeric purity is maintained through stereoselective synthesis of the starting alcohol, as seen in pinane-derived systems .
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this bicyclic aldehyde?
- Methodological Answer : High-resolution H and C NMR are critical for distinguishing stereoisomers. For instance, the axial vs. equatorial positioning of methyl groups and the aldehyde proton’s chemical shift (δ ~9-10 ppm) are sensitive to stereochemistry. Coupling constants (e.g., in bicyclic systems) and NOE (Nuclear Overhauser Effect) experiments can confirm spatial arrangements, as demonstrated in structurally related isopinocampheylamine derivatives .
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer : While direct toxicity data are limited, structurally similar bicyclic terpenes (e.g., pinanediol) are classified as non-hazardous but require standard aldehyde-handling protocols: use in fume hoods, avoidance of prolonged skin contact, and storage under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can derivatives of this aldehyde be designed for targeted biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Functionalization at the aldehyde group (e.g., reductive amination or nucleophilic addition) enables the creation of imine or amine derivatives. For example, coupling with oxazole-methylamine moieties (via Method C in ) has yielded schistosomicidal agents like 8VP101. Computational docking studies can prioritize substituents that enhance binding to targets like thioredoxin glutathione reductase .
Q. What mechanistic insights explain the reactivity of the aldehyde group in radical chain reactions?
- Methodological Answer : The aldehyde’s α-hydrogen can participate in radical-mediated deboronative reactions. For instance, under photoredox conditions, boronic esters derived from this aldehyde undergo radical addition-polar cyclization cascades to form cyclobutane derivatives. Steric hindrance from the bicyclic framework influences regioselectivity, as observed in methyl 1-(((1S,2R,3R,5S)-bicyclic)methyl)cyclobutane synthesis .
Q. How can conflicting spectral data (e.g., NMR shifts) across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from solvent effects, enantiomeric purity, or instrument calibration. Cross-validation using HRMS (High-Resolution Mass Spectrometry) and independent synthesis (e.g., comparing H NMR of 8VP192 in with analogous aldehydes) resolves ambiguities. Chiral HPLC or X-ray crystallography of derivatives (e.g., tert-butyl carbamates in ) confirms configuration .
Q. What computational approaches are suitable for modeling the compound’s conformational dynamics and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict the lowest-energy conformers and frontier molecular orbitals. For example, studies on isopinocampheyl derivatives reveal how methyl group orientation affects steric strain and reactivity—critical for designing asymmetric catalysts or drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
